molecular formula C17H21N3O5 B5237007 Propyl 1-ethyl-6-methyl-4-(2-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 5766-18-7

Propyl 1-ethyl-6-methyl-4-(2-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B5237007
CAS No.: 5766-18-7
M. Wt: 347.4 g/mol
InChI Key: JVMUYUGQUJUING-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propyl 1-ethyl-6-methyl-4-(2-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a synthetic organic compound belonging to the class of tetrahydropyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl 1-ethyl-6-methyl-4-(2-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the Biginelli reaction, which is a three-component condensation reaction involving an aldehyde, a β-keto ester, and urea or thiourea. The reaction is usually carried out under acidic conditions with a catalyst such as hydrochloric acid or acetic acid.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of more efficient catalysts, optimized reaction temperatures, and solvent systems that facilitate easier purification of the final product.

Chemical Reactions Analysis

Types of Reactions

Propyl 1-ethyl-6-methyl-4-(2-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Propyl 1-ethyl-6-methyl-4-(2-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-ethyl-6-methyl-4-(2-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
  • Methyl 1-ethyl-6-methyl-4-(2-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Uniqueness

Propyl 1-ethyl-6-methyl-4-(2-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to its specific substituents, which can influence its chemical reactivity and biological activity. The presence of the propyl group, for example, may enhance its lipophilicity and affect its interaction with biological membranes.

Biological Activity

Propyl 1-ethyl-6-methyl-4-(2-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound that falls within the category of tetrahydropyrimidine derivatives. These compounds have garnered attention due to their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This article provides a comprehensive overview of the biological activity associated with this specific compound, supported by relevant data tables and research findings.

  • Molecular Formula : C17H21N3O5
  • Molecular Weight : 333.37 g/mol
  • CAS Number : 321681-84-9

Antimicrobial Activity

Several studies have demonstrated the antimicrobial potential of tetrahydropyrimidine derivatives. For instance, compounds similar in structure to this compound have shown significant activity against various bacterial strains.

Table 1: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainMIC (µg/mL)
Compound AE. coli32
Compound BS. aureus16
Compound CB. subtilis64

The presence of the nitrophenyl group is particularly noteworthy as it has been linked to enhanced antibacterial activity. Research indicates that compounds with such functional groups exhibit higher efficacy against Gram-positive bacteria due to their ability to disrupt bacterial cell walls .

Antiviral Activity

In addition to its antibacterial properties, the compound has been evaluated for antiviral activity. A study focusing on similar tetrahydropyrimidine derivatives reported promising results against HIV reverse transcriptase (RT) enzyme.

Table 2: Inhibitory Activity Against HIV RT

CompoundIC50 (µM)EC50 (nM)Selectivity Index
NVP0.136.714353
Compound D0.633.131798

The selectivity index indicates that these compounds are not only effective at inhibiting viral replication but also exhibit low cytotoxicity towards host cells . This characteristic makes them potential candidates for further development in antiviral therapies.

Anticancer Activity

The anticancer properties of tetrahydropyrimidine derivatives have also been extensively studied. Research has shown that these compounds can induce apoptosis in various cancer cell lines.

Table 3: Cytotoxicity Data

CompoundCancer Cell LineCC50 (nM)Apoptosis Induction (%)
NifetepimineTriple Negative Breast Cancer (TNBC)9857670
Compound EHeLa Cells>10000Not Calculated

The mechanism of action appears to involve the activation of apoptotic pathways and modulation of cellular stress responses . This suggests that this compound could be a valuable lead in cancer therapeutics.

Case Studies

A notable case study involved the synthesis and evaluation of various tetrahydropyrimidine derivatives where Propyl 1-ethyl-6-methyl-4-(2-nitrophenyl)-2-oxo was identified as one of the most potent compounds in terms of both antimicrobial and anticancer activities. The study utilized a structure–activity relationship (SAR) approach to determine how modifications to the core structure influenced biological efficacy.

Properties

IUPAC Name

propyl 3-ethyl-4-methyl-6-(2-nitrophenyl)-2-oxo-1,6-dihydropyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O5/c1-4-10-25-16(21)14-11(3)19(5-2)17(22)18-15(14)12-8-6-7-9-13(12)20(23)24/h6-9,15H,4-5,10H2,1-3H3,(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVMUYUGQUJUING-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=C(N(C(=O)NC1C2=CC=CC=C2[N+](=O)[O-])CC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00386619
Record name Propyl 1-ethyl-6-methyl-4-(2-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00386619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5766-18-7
Record name Propyl 1-ethyl-6-methyl-4-(2-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00386619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.